Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

CYP2B6 Drug Metabolism Enzyme Inhibition

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS 117252-05-8) is a 1,1-disubstituted cyclopropane carboxylate featuring a 4-chlorophenyl group and a methyl ester moiety. This compound belongs to the class of cyclopropane carboxylates, which are widely recognized for their utility as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
CAS No. 117252-05-8
Cat. No. B183136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
CAS117252-05-8
SynonymsMethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
InChIKeyUCWUIUWJHZEMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS 117252-05-8): An Overview of a Key Cyclopropane Carboxylate Intermediate for Targeted Procurement


Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS 117252-05-8) is a 1,1-disubstituted cyclopropane carboxylate featuring a 4-chlorophenyl group and a methyl ester moiety . This compound belongs to the class of cyclopropane carboxylates, which are widely recognized for their utility as synthetic intermediates in medicinal chemistry and agrochemical research [1]. Its rigid cyclopropane core imparts conformational constraint, a valuable property in the design of bioactive molecules and the exploration of structure-activity relationships (SAR) [1]. The compound is commercially available from multiple reputable vendors, typically with purities ranging from 95% to 98%, making it a readily accessible building block for research and development purposes .

Why Generic Substitution of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS 117252-05-8) with Similar Cyclopropane Esters Carries Procurement and Performance Risks


The 1,1-disubstituted cyclopropane scaffold in Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is a unique structural motif that directly influences both its reactivity and its potential for downstream functionalization. Simple substitution with a closely related analog—such as an ethyl ester or a positional isomer—can introduce significant changes in steric bulk, electronic properties, and metabolic stability [1]. These differences can lead to unexpected outcomes in key synthetic steps, such as altered yields in subsequent reactions or changes in the binding affinity of final drug candidates. Furthermore, the purity and analytical characterization of the specific compound are critical for ensuring reproducibility in research settings . The evidence presented below quantifies these differences, demonstrating why this precise compound, rather than a generic in-class alternative, is often the optimal choice for specific research applications.

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS 117252-05-8): A Quantitative Evidence Guide for Procurement and Experimental Design


Comparative CYP2B6 Inhibition Profile: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate Demonstrates Moderate Inhibitory Activity

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate inhibits Cytochrome P450 2B6 (CYP2B6) with an IC50 of 180 nM, as determined in human liver microsomes [1]. This contrasts with its weaker activity against other CYP isoforms, such as CYP2E1 (IC50 = 7,000 nM) and CYP1A2 (IC50 = 290 nM) [1]. This profile is significant when compared to other cyclopropane carboxylates, which often show a different selectivity pattern or lack this level of characterization.

CYP2B6 Drug Metabolism Enzyme Inhibition

Purity and Availability: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate Offers Defined Purity Grades for Reproducible Research

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is commercially available with a defined purity of 97% from established chemical suppliers . In comparison, its ethyl ester analog, Ethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate, is offered by some vendors at a purity of 95% . While both are suitable for many applications, the higher and more consistently reported purity of the methyl ester may be advantageous for sensitive applications such as early-stage drug discovery or high-throughput screening where impurities can lead to false positives or skewed dose-response curves.

Chemical Purity Procurement Reproducibility

Synthetic Utility: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate as a Versatile Intermediate for Hydrazide Formation

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate has been demonstrated to react with hydrazine monohydrate in methanol to yield the corresponding hydrazide derivative with a yield of 3.0 g . This transformation is a key step in the synthesis of various biologically active compounds, including potential CCR5 antagonists [1]. While the absolute yield depends on the specific reaction scale and conditions, this report confirms the compound's utility in a fundamental and pharmaceutically relevant transformation. In contrast, the corresponding ethyl ester might undergo transesterification or exhibit different reaction kinetics under the same conditions due to steric hindrance from the larger ethyl group, potentially leading to lower yields or the formation of side products.

Synthetic Intermediate Hydrazide Synthesis Medicinal Chemistry

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS 117252-05-8): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Early-Stage Drug Discovery: In Vitro ADME/Tox Profiling for CYP2B6 Inhibition

Researchers investigating new chemical entities (NCEs) containing the 1-(4-chlorophenyl)cyclopropane scaffold can utilize Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate as a reference compound for assessing the potential for CYP2B6-mediated drug-drug interactions. Its characterized IC50 value of 180 nM against CYP2B6 provides a quantitative benchmark for comparing the metabolic stability of novel analogs and prioritizing candidates with a lower risk of hepatic interactions [1].

Synthesis of Biologically Active Hydrazides and Related Derivatives

Medicinal chemists aiming to synthesize hydrazide-containing molecules, such as those explored as CCR5 antagonists for treating HIV or inflammatory diseases, should consider this compound as a key starting material [2][3]. The documented conversion to the corresponding hydrazide confirms its suitability for this common and pharmaceutically relevant transformation, allowing for efficient access to a valuable chemical space .

Structure-Activity Relationship (SAR) Studies Focused on Cyclopropane Conformational Constraint

In SAR campaigns, the rigid cyclopropane core of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate serves as a valuable conformational constraint tool. Procurement of this specific compound, with its well-defined structure and high purity (97%), ensures that observed biological or chemical effects are accurately attributed to the intended structural features, minimizing the confounding influence of impurities or structural ambiguity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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